molecular formula C11H13FO4 B14020842 Ethyl 3-fluoro-2,6-dimethoxybenzoate

Ethyl 3-fluoro-2,6-dimethoxybenzoate

Cat. No.: B14020842
M. Wt: 228.22 g/mol
InChI Key: GMHJZLOTPVJHQH-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-2,6-dimethoxybenzoate is a fluorinated benzoic acid ester. This compound is known for its unique chemical properties, which make it valuable in various scientific research fields. Its molecular formula is C11H13FO4, and it has a molecular weight of 228.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-fluoro-2,6-dimethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-2,6-dimethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-2,6-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the substituent introduced.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 3-fluoro-2,6-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-2,6-dimethoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-fluoro-3,6-dimethoxybenzoate
  • Methyl 3-fluoro-2,6-dimethoxybenzoate
  • Ethyl 3-chloro-2,6-dimethoxybenzoate

Uniqueness

This compound is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C11H13FO4

Molecular Weight

228.22 g/mol

IUPAC Name

ethyl 3-fluoro-2,6-dimethoxybenzoate

InChI

InChI=1S/C11H13FO4/c1-4-16-11(13)9-8(14-2)6-5-7(12)10(9)15-3/h5-6H,4H2,1-3H3

InChI Key

GMHJZLOTPVJHQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1OC)F)OC

Origin of Product

United States

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